5-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid pinacol ester

Description

Chemical Structure and Properties

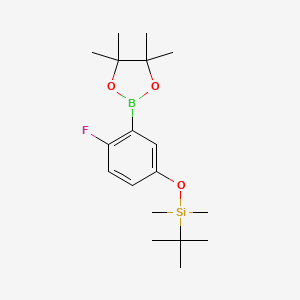

The compound, with molecular formula C₁₈H₃₀BFO₃Si and molecular weight 352.33 g/mol, features a fluorophenyl backbone substituted with a t-butyldimethylsilyloxy group at the 5-position and a boronic acid pinacol ester at the 2-position (Figure 1). The bulky t-butyldimethylsilyl (TBDMS) group enhances steric protection of the boronic acid, improving stability during storage and reactions .

Applications

It is widely used in:

- Pharmaceutical research: As a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing fluorinated biaryl compounds .

- Fluorescent probes: Functionalized oligothiophenes for amyloid protein detection leverage its fluorophenyl-boronic ester moiety .

- Antiviral/antibiotic development: Its fluorine and silyloxy groups enhance bioavailability and metabolic resistance .

Properties

IUPAC Name |

tert-butyl-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30BFO3Si/c1-16(2,3)24(8,9)21-13-10-11-15(20)14(12-13)19-22-17(4,5)18(6,7)23-19/h10-12H,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRHMPLHUOOFMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O[Si](C)(C)C(C)(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30BFO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid pinacol ester typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the 2-fluorophenol derivative.

Silylation: The 2-fluorophenol is treated with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole to form the silyl ether.

Borylation: The silylated intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron (B2Pin2) and a palladium catalyst under mild conditions to yield the desired boronic acid pinacol ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling of Reagents: Efficient handling and storage of reagents like TBDMS-Cl and B2Pin2.

Catalyst Recovery and Reuse: Palladium catalysts are often recovered and reused to minimize costs.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic acid pinacol ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents like hydrogen peroxide.

Substitution: The silyl ether group can be substituted under acidic conditions to yield the free phenol.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) for deprotonation.

Oxidizing Agents: Hydrogen peroxide (H2O2) for oxidation reactions.

Major Products

Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

Phenols: From oxidation or deprotection reactions.

Scientific Research Applications

5-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid pinacol ester has diverse applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

Biology: Employed in the modification of biomolecules for studying biological pathways.

Medicine: Potential use in the development of new therapeutic agents due to its role in forming biaryl structures, which are common in many drugs.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects primarily through its role in cross-coupling reactions. The boronic acid pinacol ester group interacts with palladium catalysts to form a reactive intermediate that facilitates the formation of carbon-carbon bonds. This mechanism involves:

Transmetalation: Transfer of the boron-bound group to the palladium catalyst.

Reductive Elimination: Formation of the final biaryl product and regeneration of the palladium catalyst.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Steric and Electronic Effects: The TBDMS group in the target compound provides superior steric shielding compared to smaller substituents (e.g., aminomethyl or formyl groups), reducing undesired side reactions in cross-couplings . Fluorine at the 2-position enhances electron-withdrawing effects, stabilizing the boronic acid for efficient Suzuki-Miyaura reactions .

Reactivity in Cross-Coupling: Aminomethyl-substituted analogues (e.g., CAS 2096341-84-1) exhibit faster coupling kinetics in polar solvents due to improved solubility but require lower temperatures to prevent decomposition . Formyl-substituted derivatives (CAS 1112208-82-8) show dual functionality, enabling sequential cross-coupling and condensation reactions .

Applications in Drug Discovery :

- The target compound’s TBDMS group is critical for synthesizing fluorinated kinase inhibitors, where steric bulk prevents off-target binding .

- Methoxycarbonyl-substituted analogues (CAS 1400976-17-1) are preferred for prodrugs due to esterase-liable groups .

Safety and Availability: The target compound is commercially available at ≥97% purity, while analogues like 5-(cyclopropylaminomethyl)-2-fluorophenylboronic ester (CAS 2096338-43-9) are discontinued, limiting their utility .

Biological Activity

5-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid pinacol ester (CAS No. 2377611-08-8) is a boronic acid derivative with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This compound's unique structure, which includes a fluorophenyl moiety and a silyloxy group, enhances its reactivity and selectivity in biochemical applications.

- Molecular Formula : C18H30BFO3Si

- Molecular Weight : 352.32 g/mol

Structure

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications, including drug design and synthesis.

This compound exhibits biological activity primarily through its interaction with enzymes and proteins that contain diol functionalities. The boronic acid group can form stable complexes with these targets, influencing their activity and stability.

Case Studies

- Inhibition of Enzymatic Activity : Studies have shown that boronic acids can inhibit proteases and other enzymes by binding to their active sites. For instance, research indicates that similar boronic acid derivatives have been effective against serine proteases involved in cancer progression .

- Anticancer Activity : A study on related compounds demonstrated that phenylboronic acids could induce apoptosis in cancer cells by disrupting cellular signaling pathways. The incorporation of fluorine in the structure may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved therapeutic efficacy .

- Targeting Glycoproteins : Boronic acids are known to interact with glycoproteins due to their ability to bind with glycosidic linkages. This property has been exploited in developing targeted therapies for diseases characterized by abnormal glycosylation patterns, such as certain cancers and autoimmune disorders .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | Binds to active site | |

| Anticancer Effects | Induces apoptosis | |

| Glycoprotein Interaction | Binds glycosidic linkages |

Detailed Research Findings

Recent studies have highlighted the versatility of boronic acids in drug discovery. For example, compounds similar to this compound have been synthesized as inhibitors for various targets including g-secretase, which is implicated in Alzheimer’s disease . The ability of these compounds to modulate enzyme activity presents a promising avenue for therapeutic intervention.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.